molecular formula C8H14N4O2 B14449668 Acetic acid;3,5-dimethylpyrazole-1-carboximidamide CAS No. 78060-73-8

Acetic acid;3,5-dimethylpyrazole-1-carboximidamide

Cat. No.: B14449668
CAS No.: 78060-73-8
M. Wt: 198.22 g/mol
InChI Key: TXXQKMIEBUHQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;3,5-dimethylpyrazole-1-carboximidamide is a compound with the molecular formula C₆H₉N₃O. It is also known as 3,5-Dimethylpyrazole-1-carboxamide. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyrazole-1-carboxamide typically involves the reaction of acetylacetone with hydrazine derivatives. One common method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates are then oxidized in situ using bromine to yield pyrazoles . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of 3,5-Dimethylpyrazole-1-carboxamide often employs large-scale synthesis techniques, such as the reaction of cyanoacethydrazide with acetylacetone in the presence of dilute aqueous HCl and an alcoholic solution . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Bromine, oxygen in DMSO.

    Reducing Agents: Hydrogen gas in the presence of catalysts.

    Substitution Reagents: Aryl halides, copper powder, KOtBu.

Major Products

The major products formed from these reactions include various pyrazole derivatives, such as 3,5-disubstituted pyrazoles and N-arylpyrazoles .

Comparison with Similar Compounds

Similar Compounds

  • 1-Carbamoyl-3,5-dimethylpyrazole
  • 3,5-Dimethylpyrazole-1-carboxamide
  • 1-Cyanoacetyl-3,5-dimethylpyrazole

Uniqueness

3,5-Dimethylpyrazole-1-carboxamide is unique due to its potent hypoglycemic activity and its ability to increase glucose oxidation. This sets it apart from other similar compounds, which may not exhibit the same level of biological activity .

Properties

78060-73-8

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

acetic acid;3,5-dimethylpyrazole-1-carboximidamide

InChI

InChI=1S/C6H10N4.C2H4O2/c1-4-3-5(2)10(9-4)6(7)8;1-2(3)4/h3H,1-2H3,(H3,7,8);1H3,(H,3,4)

InChI Key

TXXQKMIEBUHQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=N)N)C.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.